2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H17ClO5S and a molecular weight of 260.74 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 2-(2-(3-Methoxypropoxy)ethoxy)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Scientific Research Applications
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
2-(3-Methoxypropoxy)ethane-1-sulfonyl chloride: A similar compound with a slightly different structure.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C8H17ClO5S |
---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
2-[2-(3-methoxypropoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO5S/c1-12-3-2-4-13-5-6-14-7-8-15(9,10)11/h2-8H2,1H3 |
InChI Key |
YYRWTWQBVKEVMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.